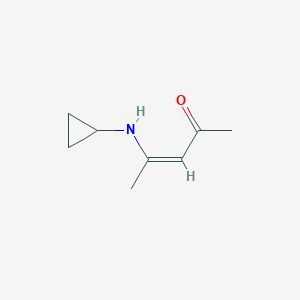

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several methodologies have been developed for synthesizing compounds similar to "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one," emphasizing eco-friendly procedures and effective catalyst use. For instance, an eco-friendly synthesis of 4-(Phenylamino)pent-3-en-2-one demonstrated the importance of catalyst choice and reaction conditions in achieving high yield and environmental performance improvements (Laasri, Hadidi, & Sebti, 2021).

Molecular Structure Analysis

Research into the crystal structure and hydrogen bonding of related compounds provides insights into the molecular arrangement and stability. The crystal structure of 4-(2-hydroxy-phenylamino)-pent-3-en2-one revealed hydrogen bonding that influences the molecule's stability and properties (Rajnikant et al., 2006).

Chemical Reactions and Properties

Investigations into the chemical reactions of similar compounds have shown characteristic reactions, such as cyclization. For example, the cyclization of N-butylpent-4-enylaminyl highlighted the reversible nature of certain reactions under specific conditions (Maxwell, Smith, & Tsanaktsidis, 2000).

Physical Properties Analysis

The study of physical properties, including spectroscopy and computational analysis, has been crucial in understanding the stability and reactivity of related molecules. The synthesis and analysis of (Z)-4-(phenylamino)pent-3-en-2-one provided insights into its tautomeric stability and potential as a molecular switch, highlighting the stronger intramolecular hydrogen bonding compared to similar compounds (Fahid, Kanaani, Pourmousavi, & Ajloo, 2017).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, play a significant role in the utility of compounds like "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one." Studies on related molecules have explored their potential in forming cyclopropane structures and their reactivity under different synthetic conditions, which could be relevant for understanding the chemical properties of our compound of interest (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Scientific Research Applications

Molecular Switch Potential

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one and its derivatives, particularly (Z)-4-(phenylamino)pent-3-en-2-one, have been studied for their potential as molecular switches. The keto-amine form of these compounds is more stable than the enol-imine form, demonstrating the potential energy barrier related to intramolecular proton transfer. Strong intramolecular hydrogen bonding and the compound's non-linear optical properties make it a candidate for use as a molecular switch (Fahid et al., 2017).

Cyclization of Aminyl Radicals

Research has shown efficient cyclization of primary pent-4-enylaminyl radicals, related to (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, to afford pyrrolidine or piperidine products. This cyclization process exhibits significant regioselectivity, opening avenues for synthesizing various cyclic compounds (Liu et al., 2007).

Antibacterial Applications

Enaminone complexes of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one derivatives with zinc and iron ions have been synthesized and tested for antibacterial activity. These complexes, particularly the Zn complex, have shown significant action against bacteria like Escherichia coli and Staphylococcus aureus, suggesting potential as bactericides (Mahmud et al., 2010).

Mass Spectrometry Analysis

Studies have utilized electron ionization mass spectrometry (EIMS) to investigate compounds similar to (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, revealing characteristic fragmentation pathways and ortho effects. This research provides valuable insights for the mass spectrometric analysis of these compounds and their derivatives (Frański et al., 2003).

Green Chemistry Synthesis

An eco-friendly synthesis method has been developed for 4-(Phenylamino)pent-3-en-2-one, a compound structurally related to (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, using ZnCl2/Natural Phosphate. This approach underscores the importance of green chemistry principles in the synthesis of such compounds, offering a more sustainable and less hazardous method of production (Laasri & Hadidi, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the structure of the compound and the system with which it is interacting. Without specific information, it’s difficult to predict the mechanism of action of "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one" .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-4-(cyclopropylamino)pent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHKZAVVFCBKTQ-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/NC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)